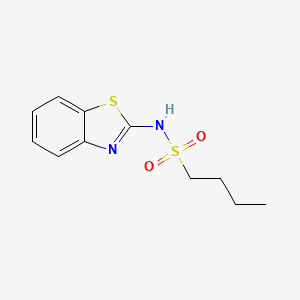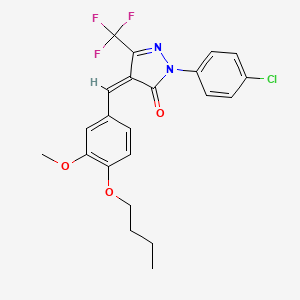![molecular formula C15H20N4O2S B5407777 2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(tert-butyl)acetamide](/img/structure/B5407777.png)
2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(tert-butyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(tert-butyl)acetamide, also known as K777, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. K777 belongs to the class of compounds known as thiosemicarbazones, which have been studied for their anti-cancer, anti-viral, and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(tert-butyl)acetamide is not fully understood, but it is thought to involve the inhibition of enzymes involved in DNA synthesis and repair. This compound has been shown to inhibit the activity of ribonucleotide reductase, an enzyme involved in the production of deoxyribonucleotides, which are essential for DNA synthesis. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA repair.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-viral properties, this compound has been shown to have anti-inflammatory effects. This compound has also been shown to inhibit the production of reactive oxygen species, which can cause oxidative damage to cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(tert-butyl)acetamide in lab experiments is its potential as a therapeutic agent for a variety of diseases. This compound has been shown to have anti-cancer, anti-viral, and anti-inflammatory properties, making it a promising candidate for further research. However, one limitation of using this compound in lab experiments is its low solubility in aqueous solutions, which can make it difficult to study in vitro.
Zukünftige Richtungen
There are several future directions for research on 2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(tert-butyl)acetamide. One area of research could focus on the development of more efficient synthesis methods for this compound. Another area of research could focus on the optimization of this compound as a therapeutic agent, including the development of more soluble analogs. Additionally, further research could be conducted to better understand the mechanism of action of this compound and its potential as a therapeutic agent for a variety of diseases.
Synthesemethoden
The synthesis of 2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(tert-butyl)acetamide involves a multi-step process that begins with the reaction of 2-furylcarboxaldehyde with thiosemicarbazide to form 4-allyl-5-(2-furyl)-4H-1,2,4-triazole-3-thiol. This intermediate is then reacted with tert-butylacetyl chloride to yield this compound. The overall yield of this synthesis method is approximately 40%.
Wissenschaftliche Forschungsanwendungen
2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(tert-butyl)acetamide has been studied for its potential as a therapeutic agent in a variety of scientific research applications. One area of research has focused on the anti-cancer properties of this compound. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells, including breast cancer, prostate cancer, and leukemia. This compound has also been shown to enhance the anti-cancer effects of other chemotherapeutic agents.
Another area of research has focused on the anti-viral properties of this compound. Studies have shown that this compound can inhibit the replication of a variety of viruses, including HIV-1, herpes simplex virus, and respiratory syncytial virus. This compound has also been shown to enhance the antiviral effects of other antiviral agents.
Eigenschaften
IUPAC Name |
N-tert-butyl-2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S/c1-5-8-19-13(11-7-6-9-21-11)17-18-14(19)22-10-12(20)16-15(2,3)4/h5-7,9H,1,8,10H2,2-4H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PECSGLJNYYGPSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CSC1=NN=C(N1CC=C)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,4-diamino-6-{2-[5-(3-chloro-4-methylphenyl)-2-furyl]-1-cyanovinyl}-3,5-pyridinedicarbonitrile](/img/structure/B5407694.png)

![1-(ethylsulfonyl)-N-[2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5407703.png)
![7-hydroxy-4,8-dimethyl-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2H-chromen-2-one](/img/structure/B5407709.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[4-(methylamino)-2-pyrimidinyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5407721.png)
![2-[4-(cyclopropylmethyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]acetamide](/img/structure/B5407723.png)
![3-{2-[butyl(methyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5407731.png)
![N-(2-{[7-acetyl-2-(ethoxymethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl]amino}ethyl)acetamide](/img/structure/B5407747.png)
![N-allyl-7-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5407755.png)
![5-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-(1H-pyrrol-2-yl)pyridine hydrochloride](/img/structure/B5407759.png)
![1-(4-chlorophenyl)-4-[(3-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B5407769.png)

![N-[4-(3-methyl-1-piperidinyl)benzyl]propanamide](/img/structure/B5407786.png)
![(3S*,5S*)-5-{[(4-fluorophenyl)amino]carbonyl}-1-(3-methylbenzyl)-3-piperidinecarboxylic acid](/img/structure/B5407800.png)
